2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine

Description

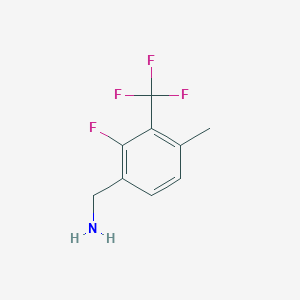

2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine (CAS: 1824271-19-3) is a fluorinated benzylamine derivative with a molecular weight of 207.17 g/mol . Its structure features a fluorine substituent at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 3-position of the benzene ring. This compound is primarily used in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. Apollo Scientific and CymitQuimica are key suppliers, emphasizing its application in laboratory settings .

Properties

IUPAC Name |

[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKDMJAKWZTTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CN)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine typically involves the reaction of 2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzyl alcohols or aldehydes.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.

Major Products

The major products formed from these reactions include various substituted benzylamines, benzyl alcohols, and benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential as a precursor in the development of pharmaceuticals. The presence of the fluorinated groups enhances metabolic stability and bioavailability, making it an attractive candidate for drug design.

- Targeted Therapies : Research indicates that derivatives of this compound have shown promise in inhibiting cancer cell proliferation by targeting specific cellular pathways. The unique combination of functional groups enhances binding affinity to molecular targets, which can lead to therapeutic effects against various diseases, including cancer and neurodegenerative disorders .

Agrochemicals

Due to its reactivity, 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine is also utilized in the synthesis of agrochemicals. The fluorinated groups can improve the efficacy and stability of pesticides and herbicides, contributing to more effective agricultural practices.

Material Science

The compound serves as an intermediate in the synthesis of functional materials. Its unique properties allow for the modification of polymers and other materials to enhance performance characteristics such as durability and resistance to environmental factors.

Case Study 1: Cancer Therapeutics

In a study examining the efficacy of various fluorinated compounds against cancer cell lines, derivatives of this compound exhibited significant inhibitory activity against specific cancer types. The study highlighted how structural modifications could lead to enhanced therapeutic profiles.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar fluorinated compounds, revealing that certain derivatives demonstrated effectiveness against Gram-positive bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine with similar benzylamine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Suppliers |

|---|---|---|---|---|---|

| This compound | 1824271-19-3 | C₉H₉F₄N | 207.17 | 2-F, 4-CH₃, 3-CF₃ | Apollo Scientific |

| 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 | C₈H₇F₄N | 193.15 | 4-F, 2-CF₃ | Alfa |

| 5-Fluoro-2-(trifluoromethyl)benzylamine | 231291-14-8 | C₈H₇F₄N | 193.15 | 5-F, 2-CF₃ | Alfa |

| 4-Chloro-3-(trifluoromethyl)benzylamine | 62039-92-3 | C₈H₇ClF₃N | 209.60 | 4-Cl, 3-CF₃ | Rarechem |

| 3-Fluoro-4-methylbenzylamine | 261951-67-1 | C₈H₁₀FN | 139.17 | 3-F, 4-CH₃ | Sigma-Aldrich |

Key Observations :

- Substituent Position Effects : The trifluoromethyl (CF₃) group at the 3-position in the target compound increases steric hindrance compared to analogs with CF₃ at the 2- or 5-positions (e.g., 4-Fluoro-2-(trifluoromethyl)benzylamine) . This may reduce nucleophilicity of the amine group.

- Halogen vs. Methyl Substitution : Replacing fluorine with chlorine (as in 4-Chloro-3-(trifluoromethyl)benzylamine) increases molecular weight by ~2.4 g/mol and alters polarity .

- Lipophilicity: The methyl group at the 4-position in the target compound enhances lipophilicity compared to non-methylated analogs like 3-Fluoro-4-methylbenzylamine .

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine (FTMBA) is an aromatic amine notable for its unique electronic properties due to the presence of fluorinated substituents. This compound has garnered attention in medicinal chemistry for its diverse biological activities, which include antibacterial, antifungal, and antitumor effects. Below is a detailed examination of its biological activity, supported by data tables and research findings.

- Molecular Formula : C8H7F4N

- Molecular Weight : 207.17 g/mol

- IUPAC Name : this compound

Antibacterial Activity

FTMBA has demonstrated significant antibacterial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) for several common pathogens are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus cereus | 75 |

| Candida albicans | 30 |

Research indicates that FTMBA effectively inhibits the growth of these bacteria, showcasing its potential as a therapeutic agent against infections caused by resistant strains .

Antifungal Activity

In addition to its antibacterial properties, FTMBA exhibits antifungal activity. It has been particularly effective against Candida albicans, with studies reporting MIC values around 30 µg/mL. This positions FTMBA as a candidate for further exploration in antifungal therapies.

Antitumor Activity

FTMBA's antitumor potential has been evaluated across various cancer cell lines. The following table summarizes the IC50 values obtained from studies comparing FTMBA with Doxorubicin, a well-known chemotherapeutic agent:

| Cancer Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| A549 | 44.4 | Better than Doxorubicin (52.1) |

| HCT116 | 22.4 | Better than Doxorubicin (52.1) |

| PACA2 | 30.0 | Comparable to Doxorubicin |

FTMBA has shown promising results, particularly in inhibiting the growth of lung and pancreatic cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of FTMBA is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : FTMBA derivatives have been studied for their capacity to inhibit enzymes involved in neurotransmitter biosynthesis, suggesting potential applications in neuropharmacology.

- Blood-Brain Barrier Penetration : Due to its lipophilicity, FTMBA may penetrate the blood-brain barrier, making it a candidate for central nervous system-active drugs .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on FTMBA derivatives indicated that modifications to the trifluoromethyl group significantly enhanced antibacterial activity against E. coli and S. aureus. The derivatives exhibited MIC values lower than those of traditional antibiotics .

- Antitumor Studies : In preclinical trials, FTMBA was tested against multiple human cancer cell lines, demonstrating IC50 values that suggest superior efficacy compared to standard treatments like Doxorubicin .

- Structure-Activity Relationship (SAR) : Research on SAR has shown that the positioning and nature of substituents on the benzene ring significantly influence the biological activity of FTMBA and its derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Nucleophilic substitution : Start with halogenated precursors (e.g., 2-fluoro-4-methyl-3-(trifluoromethyl)benzyl chloride) and replace the chloride with an amine group via reaction with ammonia or protected amines under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) .

- Reductive amination : Use ketone intermediates (e.g., 2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde) with ammonium acetate and sodium cyanoborohydride in methanol. Optimize pH (~6.5) and temperature (40–60°C) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yield improvements (>70%) are achievable by controlling moisture and oxygen levels .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use H and F NMR to confirm substituent positions. For example, the trifluoromethyl group () shows a distinct singlet at ~-60 ppm in F NMR, while benzylamine protons resonate at δ 3.8–4.2 ppm .

- GC-MS : Analyze volatility and molecular ion peaks (e.g., m/z 193 for [M+H]) to verify molecular weight and detect impurities .

- FT-IR : Identify amine stretches (N-H, ~3300 cm) and C-F bonds (1100–1200 cm) to validate functional groups .

Advanced Research Questions

Q. What strategies address contradictions in reported physicochemical properties (e.g., melting points, solubility) of fluorinated benzylamines across studies?

- Methodology :

- Crystallographic analysis : Compare single-crystal X-ray diffraction data to resolve discrepancies in melting points caused by polymorphic forms .

- Solubility studies : Use Hansen solubility parameters (HSPs) to model solvent interactions. For example, trifluoromethyl groups enhance solubility in polar aprotic solvents (e.g., DMF) but reduce it in water .

- Meta-analysis : Cross-reference data from peer-reviewed journals and avoid non-peer-reviewed sources (e.g., ) .

Q. How does the substitution pattern (fluoro and trifluoromethyl groups) influence the compound’s reactivity in nucleophilic reactions?

- Methodology :

- Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity at the benzyl position, enhancing reactivity in SN2 reactions. Kinetic studies using O labeling can quantify rate changes .

- Steric effects : Ortho-fluoro substituents may hinder access to the amine group, reducing nucleophilicity. Computational modeling (DFT) can predict steric barriers .

- Case study : Compare reactivity with analogs like 4-(trifluoromethyl)benzylamine (CAS 3300-51-4), where para-substitution minimizes steric interference .

Q. In medicinal chemistry, how can computational modeling predict the target binding affinity of this compound?

- Methodology :

- Docking simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group’s hydrophobicity improves binding to hydrophobic pockets .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ constants) with activity data from analogs (e.g., 5-fluoro-2-(trifluoromethyl)benzylamine, CAS 231291-14-8) to predict potency .

- Metabolic stability assays : Test cytochrome P450 inhibition using liver microsomes. Fluorine atoms often reduce metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.